molecular formula C14H9ClN2S B11421247 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridine

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B11421247
M. Wt: 272.8 g/mol
InChI Key: SQTRQBDBNAQWHG-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring. The presence of the 4-chlorophenyl group attached to the thiazole ring enhances its chemical properties and potential applications. This compound is of significant interest in medicinal chemistry due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazole and pyridine derivatives.

Scientific Research Applications

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can bind to microbial proteins, disrupting their function and exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
  • 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid

Uniqueness

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H9ClN2S

Molecular Weight

272.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-pyridin-2-yl-1,3-thiazole

InChI

InChI=1S/C14H9ClN2S/c15-11-6-4-10(5-7-11)13-9-18-14(17-13)12-3-1-2-8-16-12/h1-9H

InChI Key

SQTRQBDBNAQWHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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